Protopine hydrochloride
Protopine hydrochloride
Protopine is an alkaloid found in Berberidaceae, Ranunculaceae, Rutaceae, Fumariaceae, and Papaveraceae with diverse biological activities. It inhibits platelet aggregation induced by ADP, arachidonic acid, platelet-activating factor (PAF), and collagen in rabbit platelet-rich plasma at a concentration of 100 μM. Protopine inhibits contraction of isolated rat thoracic aorta induced by norepinephrine and is a non-selective inhibitor of ICa, IK, IK1, and INa in guinea pig ventricular myocytes. Protopine inhibits the growth of H. pylori with an MIC50 value of 100 μg/ml. It reduces growth of PC3 and DU145 prostate cancer cells in a dose-dependent manner via induction of mitotic cell cycle arrest. Protopine (0.005 mg/kg) increases latency to first seizure in a mouse model induced by pentylenetetrazole.
Protopine hydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid , from plants of the Fumariaceae family.
0.1 to 10 μM increase the binding of 3H-GABA with receptors in rat synaptosomes.
It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid, from plants of the Fumariaceae family.
Protopine hydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.
It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid , from plants of the Fumariaceae family.
0.1 to 10 μM increase the binding of 3H-GABA with receptors in rat synaptosomes.
It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid, from plants of the Fumariaceae family.
Brand Name:
Vulcanchem
CAS No.:
6164-47-2
VCID:
VC20740602
InChI:
InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H
SMILES:
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl
Molecular Formula:
C20H20ClNO5
Molecular Weight:
389.8 g/mol
Protopine hydrochloride
CAS No.: 6164-47-2
Cat. No.: VC20740602
Molecular Formula: C20H20ClNO5
Molecular Weight: 389.8 g/mol
Purity: ⥠98 %
* For research use only. Not for human or veterinary use.

Specification
Description | Protopine is an alkaloid found in Berberidaceae, Ranunculaceae, Rutaceae, Fumariaceae, and Papaveraceae with diverse biological activities. It inhibits platelet aggregation induced by ADP, arachidonic acid, platelet-activating factor (PAF), and collagen in rabbit platelet-rich plasma at a concentration of 100 μM. Protopine inhibits contraction of isolated rat thoracic aorta induced by norepinephrine and is a non-selective inhibitor of ICa, IK, IK1, and INa in guinea pig ventricular myocytes. Protopine inhibits the growth of H. pylori with an MIC50 value of 100 μg/ml. It reduces growth of PC3 and DU145 prostate cancer cells in a dose-dependent manner via induction of mitotic cell cycle arrest. Protopine (0.005 mg/kg) increases latency to first seizure in a mouse model induced by pentylenetetrazole. Protopine hydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid , from plants of the Fumariaceae family. 0.1 to 10 μM increase the binding of 3H-GABA with receptors in rat synaptosomes. It is a Ca2+ channel blocker; antiplatelet agent, a GABA binding activator. It is also an antiarrhythmic with complex mechanism of action. Alkaloid, from plants of the Fumariaceae family. |
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CAS No. | 6164-47-2 |
Molecular Formula | C20H20ClNO5 |
Molecular Weight | 389.8 g/mol |
IUPAC Name | 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride |
Standard InChI | InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H |
Standard InChI Key | NWNVDSJZGYDVQW-UHFFFAOYSA-N |
SMILES | CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl |
Canonical SMILES | CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl |
Colorform | PRISMS FROM ALC |
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